

Technical Guide: clasto-Lactacystin -lactone Cell Permeability & Application

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Compound of Interest

Compound Name: *Clasto-lactacystin beta-lactone*

CAS No.: 154226-60-5

Cat. No.: B1677291

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-lactone (Omuralide)

Executive Summary: The Permeability Paradox

The effective use of lactacystin-derived proteasome inhibitors hinges on a single physicochemical transformation that is frequently misunderstood in experimental design: Lactacystin itself is not cell-permeable.

Lactacystin is a prodrug.^{[1][2][3]} To enter the cell, it must undergo spontaneous non-enzymatic conversion (lactonization) in aqueous media to form clasto-lactacystin.

-lactone (also known as Omuralide). This

-lactone species is lipophilic, cell-permeable, and the actual bioactive inhibitor.^{[1][3][4]}

Researchers seeking precise temporal control over proteasome inhibition should bypass the prodrug and directly apply clasto-lactacystin

-lactone. However, this molecule possesses a highly reactive

-lactone ring that is unstable in aqueous environments, creating a "kinetic window" where permeability competes with hydrolysis. This guide details the technical specifications to navigate this instability and ensure successful intracellular delivery.

Physicochemical Basis of Permeability

The Mechanism of Entry

The permeability of this compound is governed by the structural shift from a thioester (Lactacystin) to a fused

-lactone ring (clasto-lactacystin

-lactone).

- Lactacystin (Precursor): Hydrophilic, charged at physiological pH. Cannot cross the plasma membrane efficiently.

- clasto-Lactacystin

-lactone (Active): Neutral, lipophilic. Rapidly crosses the membrane via passive diffusion.

- Dihydroxy Acid (Byproduct): If the

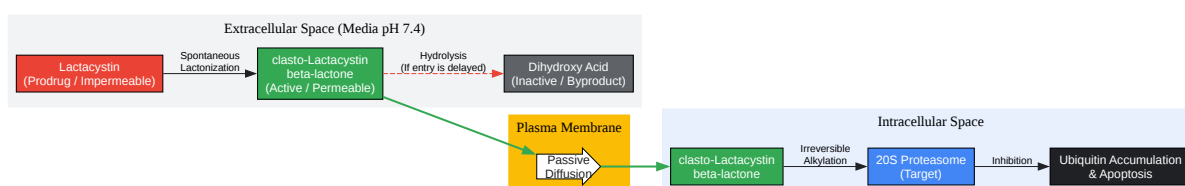
-lactone remains in aqueous media (extracellularly) too long without entering a cell, it hydrolyzes into an inactive dihydroxy acid.

Comparative Properties Table[3]

Feature	Lactacystin (Prodrug)	clasto-Lactacystin -lactone
Cell Permeability	Negligible (Requires conversion)	High (Passive diffusion)
Mechanism of Entry	Extracellular hydrolysis Entry	Direct Membrane Penetration
Onset of Action	Delayed (Lag phase for conversion)	Immediate
In Vitro Potency	Lower (due to incomplete conversion)	10-20x Higher
Aqueous Stability	Unstable (Converts to lactone)	Highly Unstable (Hydrolyzes to inactive acid)
Primary Target	None (Must convert first)	20S Proteasome (5 subunit)

Pathway Visualization

The following diagram illustrates the critical "Permeability Switch" and the competing hydrolysis pathway.



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Figure 1: The kinetic race between cell entry (green path) and hydrolytic inactivation (red dashed path).

Stability & The Kinetic Window

The clasto-lactacystin

-lactone ring is an electrophile designed to react with the N-terminal threonine of the proteasome.[1][5] However, water is also a nucleophile.

- The Risk: In aqueous buffers (PBS, cell culture media), the -lactone hydrolyzes.
- Half-life: While precise half-life varies by pH and temperature, significant degradation occurs within 15–30 minutes at pH 7.4 / 37°C if not bound to a target.
- Implication: You cannot pre-dilute this inhibitor in media and store it. It must be added to cells immediately upon dilution.

Validated Experimental Protocol

This protocol maximizes permeability while minimizing hydrolysis.[2]

Reagents & Storage

- Compound: clasto-Lactacystin
-lactone (Omuralide).[4][6]
- Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
- Storage: Store stock solutions (e.g., 5-10 mM) at -20°C or -80°C. Desiccate to prevent moisture absorption.
 - Note: DMSO stocks are stable for ~1 month at -20°C.

Treatment Workflow

Step 1: Preparation of Cells Ensure cells are in exponential growth phase. For short-term signaling studies (1-4 hours), serum-free media can be used to reduce protein binding, though standard media (10% FBS) is acceptable if the concentration is adjusted.

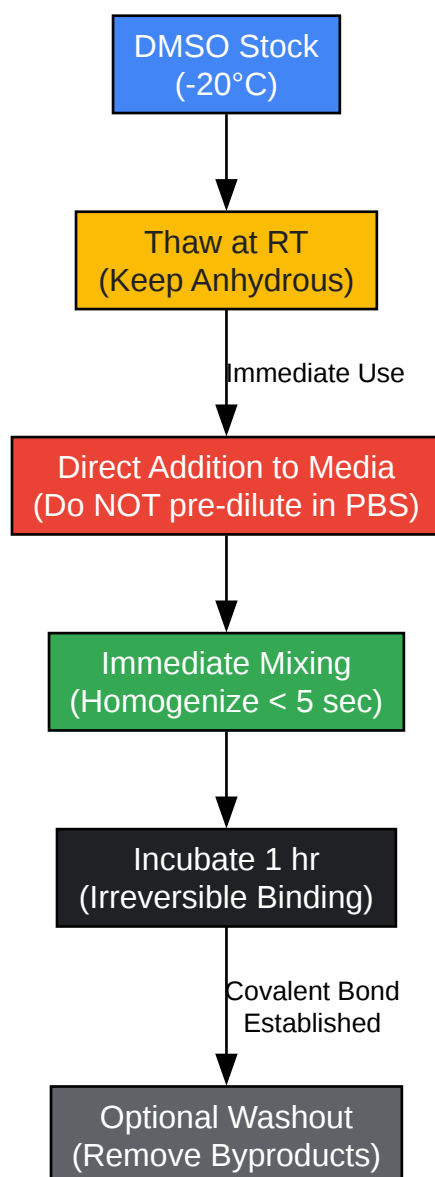
Step 2: The "Flash Dilution" Method Do not create an intermediate aqueous dilution series.

- Calculate the volume of DMSO stock needed for the final concentration (typically 50 nM – 10 μ M).
- Remove stock from freezer and thaw at Room Temperature (RT) immediately before use.
- Add DMSO stock directly to the culture well/dish and swirl immediately.
 - Alternative: If volumes are too small (e.g., < 1 μ L), dilute the stock in 100% DMSO first, then add to cells. Keep the final DMSO concentration < 0.5% to avoid solvent toxicity.

Step 3: Incubation

- Uptake Phase: The molecule enters cells rapidly (minutes).
- Binding Phase: Irreversible alkylation of the proteasome occurs within 30–60 minutes.
- Washout (Optional): Because the inhibition is irreversible (covalent bond), you can wash the cells after 1 hour to remove the drug and any hydrolysis byproducts. The proteasome will remain inhibited until the cell synthesizes new subunits.

Workflow Diagram



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Figure 2: "Flash Dilution" workflow to prevent extracellular hydrolysis.

Troubleshooting & Validation

Common Failure Modes

- Pre-dilution in PBS: If you dilute the drug in a tube of PBS and let it sit for 20 minutes while preparing plates, the effective concentration will drop significantly due to hydrolysis.

- Old DMSO Stocks: DMSO is hygroscopic. If the stock has absorbed water over months of freeze-thaw cycles, the lactone may have hydrolyzed inside the storage tube.

Validation Assays (Self-Validating the Protocol)

To confirm the drug permeated the cell and inhibited the target:

- Accumulation of Ubiquitinated Proteins: Perform a Western Blot for Ubiquitin (pan-Ub). You should see a high-molecular-weight smear (accumulation of poly-ubiquitinated proteins) within 2-4 hours.
- p53 or p21 Accumulation: These short-lived proteins are normally degraded by the proteasome. Their levels should spike significantly upon successful inhibition.
- Proteasome Activity Assay: Lyse cells after treatment and use a fluorogenic substrate (e.g., Suc-LLVY-AMC). Activity should be near zero compared to control.

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-lactone Product Information & Stability Data.

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